(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride
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Overview
Description
(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride is a chemical compound with the molecular formula C7H6ClF2NO2 . This compound is characterized by the presence of a carboxylic acid group, two fluorine atoms, and an ammonium chloride group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride typically involves the reaction of 2,4,5-trifluorobenzoic acid with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s reactivity and stability. The ammonium chloride group can facilitate ionic interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride can be compared with other similar compounds, such as:
2-Carboxy-4,5-dichloro-phenyl)ammonium chloride: Similar structure but with chlorine atoms instead of fluorine.
2-Carboxy-4,5-difluoro-phenyl)ammonium bromide: Similar structure but with a bromide group instead of chloride.
2-Carboxy-4,5-difluoro-phenyl)ammonium sulfate: Similar structure but with a sulfate group instead of chloride. These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents.
Properties
CAS No. |
20372-64-9 |
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Molecular Formula |
C7H6ClF2NO2 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
(2-carboxy-4,5-difluorophenyl)azanium;chloride |
InChI |
InChI=1S/C7H5F2NO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H |
InChI Key |
GIOXTEWHZZNFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[NH3+])C(=O)O.[Cl-] |
Origin of Product |
United States |
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